molecular formula C10H13NO2S B1521701 5-Amino-2,3,4,5-tetrahydro-1lambda6-benzothiepine-1,1-dione CAS No. 1094289-20-9

5-Amino-2,3,4,5-tetrahydro-1lambda6-benzothiepine-1,1-dione

Cat. No. B1521701
M. Wt: 211.28 g/mol
InChI Key: GJYAGSACOOAPDF-UHFFFAOYSA-N
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Description

5-Amino-2,3,4,5-tetrahydro-1lambda6-benzothiepine-1,1-dione, also known as 5-amino-2,3,4,5-tetrahydrobenzo[b]thiepine 1,1-dioxide hydrochloride, is a chemical compound with the CAS Number: 2413897-35-3 . It has a molecular weight of 247.75 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13NO2S.ClH/c11-9-5-3-7-14(12,13)10-6-2-1-4-8(9)10;/h1-2,4,6,9H,3,5,7,11H2;1H . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Interaction with Serotonin Transporters

5-Amino-2,3,4,5-tetrahydro-1lambda6-benzothiepine-1,1-dione has been studied for its interaction with serotonin transporters. Specifically, the radioligand (11)C-N,N-Dimethyl-2-(2-amino-4-methylphenylthio)benzylamine ((11)C-MADAM), which is structurally related, has shown high selectivity and specificity for the serotonin transporter (5-HTT) in humans. It's been used in PET examinations to investigate the potential of (11)C-MADAM for quantitative studies of 5-HTT in clinical studies on the pathophysiology and treatment of neuropsychiatric disorders. This research is significant as it aids in understanding the role of serotonin transporters in various mental health conditions (Lundberg et al., 2005).

GABA-Benzodiazepine Receptor Interaction

The compound has been implicated in studies focusing on the interaction of gamma-aminobutyric acid type A (GABA(A)) receptors and the serotonin (5-HT(2A/2C)) receptor stimulation. Research in this area examines the hypothesis that deficits in GABA(A) receptor function might create vulnerability to the psychotogenic and perceptual altering effects of serotonergic receptor stimulation. This interaction is particularly relevant in understanding the pathophysiology of psychosis and dissociative-like perceptual states, providing insights into the network models of psychosis and dissociation (D’Souza et al., 2006).

Role in PTSD and Stress Response

Studies have also explored the role of GABA(A) receptors in modulating the central nervous system in response to stress, particularly in the context of post-traumatic stress disorder (PTSD). Research involving SPECT imaging with benzodiazepine ligands has shown lower distribution volumes of the benzodiazepine-GABAA receptor in the prefrontal cortex of patients with PTSD, providing evidence for the role of the benzodiazepine-GABAA receptor in the pathophysiology of PTSD and stress response (Geuze et al., 2008).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

1,1-dioxo-2,3,4,5-tetrahydro-1λ6-benzothiepin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c11-9-5-3-7-14(12,13)10-6-2-1-4-8(9)10/h1-2,4,6,9H,3,5,7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJYAGSACOOAPDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2S(=O)(=O)C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2,3,4,5-tetrahydro-1lambda6-benzothiepine-1,1-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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